molecular formula C23H32O7 B14237030 Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate CAS No. 537718-20-0

Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate

Cat. No.: B14237030
CAS No.: 537718-20-0
M. Wt: 420.5 g/mol
InChI Key: JRGSGCSPTWVYEN-AGQYDFLVSA-N
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Description

Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate is a synthetic organic compound that belongs to the class of androstane derivatives This compound is characterized by its unique structure, which includes a steroid backbone with carbonate ester groups attached at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Oxidation: The precursor steroid undergoes oxidation to introduce the 17-oxo group.

    Carbonate Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the steroid backbone.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can replace the carbonate groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketones, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate has several applications in scientific research:

    Chemistry: It is used as a model compound to study steroid chemistry and carbonate ester reactions.

    Biology: Researchers investigate its effects on biological systems, particularly its interaction with steroid receptors.

    Industry: Used in the synthesis of other complex organic molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate involves its interaction with specific molecular targets, such as steroid receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression and cellular responses, making it a valuable tool in studying steroid hormone action.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl carbonate: A simpler carbonate ester used in various chemical reactions.

    17-oxoandrostane derivatives: Compounds with similar steroid backbones but different functional groups.

Uniqueness

Dimethyl (3beta)-17-oxoandrost-5-ene-3,7-diyl biscarbonate is unique due to its specific combination of a steroid backbone with carbonate ester groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications.

Properties

CAS No.

537718-20-0

Molecular Formula

C23H32O7

Molecular Weight

420.5 g/mol

IUPAC Name

[(3S,7R,8R,9S,10R,13S,14S)-3-methoxycarbonyloxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-7-yl] methyl carbonate

InChI

InChI=1S/C23H32O7/c1-22-9-7-14(29-20(25)27-3)11-13(22)12-17(30-21(26)28-4)19-15-5-6-18(24)23(15,2)10-8-16(19)22/h12,14-17,19H,5-11H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1

InChI Key

JRGSGCSPTWVYEN-AGQYDFLVSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)OC)C)OC(=O)OC

Canonical SMILES

CC12CCC3C(C1CCC2=O)C(C=C4C3(CCC(C4)OC(=O)OC)C)OC(=O)OC

Origin of Product

United States

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